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molecular formula C7H4BrNO5 B159464 5-Bromo-2-hydroxy-3-nitrobenzoic acid CAS No. 10169-50-3

5-Bromo-2-hydroxy-3-nitrobenzoic acid

Cat. No. B159464
M. Wt: 262.01 g/mol
InChI Key: JNYJGSJKQMVWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910775B2

Procedure details

To a three neck flask was charged (50.0 g, 190.8 mmol) of 5-bromo-3-nitro-salicylic acid (Davos, 464 Hudson Terrace, Englewood, N.J. 07362), 200 ml of acetonitrile and 14 ml (191.9 mmol) of thionyl chloride. The resulting mixture was heated at 70° C. for 2 hours. The mixture was then cooled to 5-10° C. and a solution of dimethylamine in THF (2M, 210 ml, 2.2 eq.) was added slowly over one hour. The reaction mixture was then warmed to ambient temperature and stirred for another 3 hours. The mixture was mixed with 100 ml of water and acidified with sulfuric acid (2N, 45 ml) to a pH of 2. Additional 800 ml of water was added slowly over one hour while solids product precipitated out from the mixture. The suspension was cooled to 5° C. The solids were filtered and washed with water (200 ml). The wet crude product was recrystallized from 400 ml of hot ethanol to give 44.2 g (80%) of the compound of formula IV(a). Melting point: 181° C.-183° C. 1H NMR (400 MHz, DMSO): δ (ppm) 10.94 (s, 1H), 8.16 (d, 1H, J=2.5 Hz), 7.76 (d, 1H, J=2.5 Hz), 2.9 (br, 6H). 13C NMR (100.62 MHz, DMSO): 164.7, 147.5, 137.6, 135.9, 131.5, 127.4, 110.0, 37.6, 34.3. Anal. calcd. for C9H9BrN2O4 (289.08): C, 37.39; H, 3.14; N, 9.69. Found: C, 37.42; H, 2.90; N, 9.55.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
210 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
80%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:6]([C:7](O)=[O:8])[C:5]([OH:11])=[C:4]([N+]([O-])=O)[CH:3]=1.S(Cl)(Cl)=O.[CH3:19][NH:20][CH3:21].C1COCC1.S(=O)(=O)(O)O>O.C(#N)C>[OH:11][C:5]1[CH:4]=[CH:3][CH:2]=[CH:10][C:6]=1[C:7]([N:20]([CH3:21])[CH3:19])=[O:8]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC(=C(C(C(=O)O)=C1)O)[N+](=O)[O-]
Name
Quantity
14 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
210 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for another 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 5-10° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then warmed to ambient temperature
CUSTOM
Type
CUSTOM
Details
precipitated out from the mixture
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 5° C
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with water (200 ml)
CUSTOM
Type
CUSTOM
Details
The wet crude product was recrystallized from 400 ml of hot ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=C(C(=O)N(C)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 44.2 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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